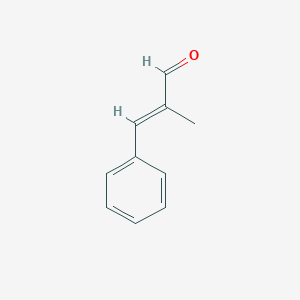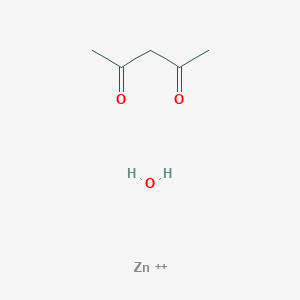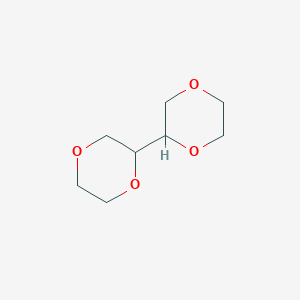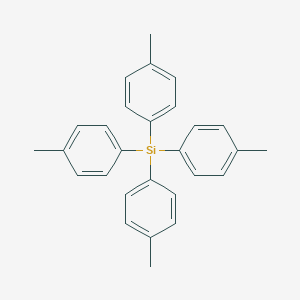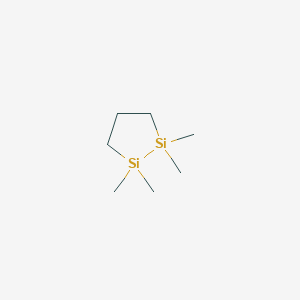
1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE is a silicon-containing cyclic compound with the molecular formula C7H18Si2. This compound is characterized by its unique structure, which includes two silicon atoms incorporated into a five-membered ring. The presence of silicon atoms imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE can be synthesized through ring-opening polymerization. One method involves the use of palladium complex-catalyzed Si-Si bond metathesis. In this process, catalytic amounts of a palladium complex (such as PdCl2(dppb) or PbCl2(dbpb)) and 1,2-difluoro-1,1,2,2-tetramethyldisilane are used to achieve high molecular weight polymers . Another method involves anionic ring-opening polymerization using Me3SiM (M = Na, K, Li) as initiators .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale ring-opening polymerization processes. These methods are optimized to produce high yields and high molecular weight polymers, which are essential for various applications in materials science and polymer chemistry.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can be used to modify the silicon centers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenated reagents and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols or siloxanes, while substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE involves its ability to undergo ring-opening polymerization and other chemical reactions. The silicon atoms in the compound play a crucial role in its reactivity, allowing for the formation of high molecular weight polymers and various derivatives. The molecular targets and pathways involved in these reactions are primarily related to the silicon centers, which can interact with a wide range of reagents and catalysts .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2,TETRAMETHYL-1,2 DISILACYCLOPENTANE can be compared with other similar silicon-containing compounds, such as:
2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane: This compound also contains silicon atoms in a cyclic structure but includes an oxygen atom in the ring, which imparts different chemical properties.
Polydimethylsilalkylene-dimethylsiloxanes: These compounds are used as advanced membrane materials and have different applications compared to this compound.
The uniqueness of this compound lies in its specific ring structure and the presence of silicon atoms, which provide distinct reactivity and properties that are valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
1,1,2,2-tetramethyldisilolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si2/c1-8(2)6-5-7-9(8,3)4/h5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSNOGYQYFENBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC[Si]1(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341760 |
Source


|
| Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15003-82-4 |
Source


|
| Record name | 1,2-Disilacyclopentane, 1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
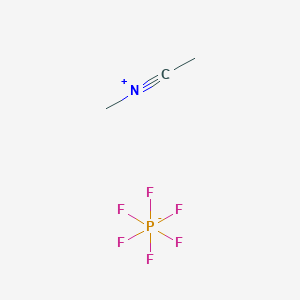


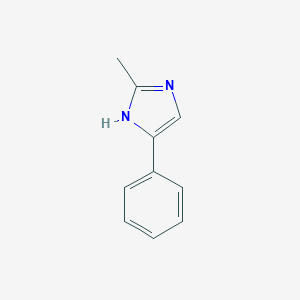

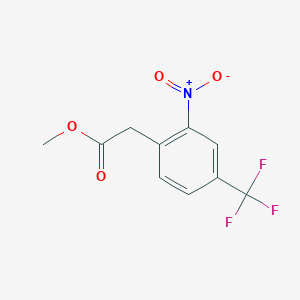
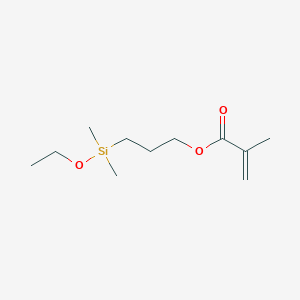
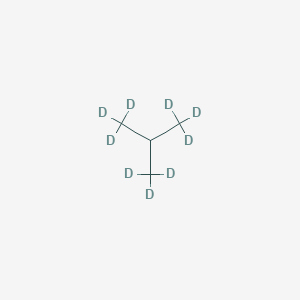
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)
